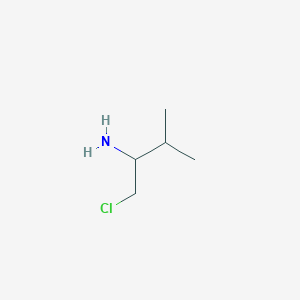
1-(4-Aminooxolan-3-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminooxolan-3-yl)but-3-yn-1-one is an organic compound with a unique structure that combines an oxolane ring with an amino group and a butynone moiety
Preparation Methods
The synthesis of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as but-3-yn-1-ol and oxirane.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Aminooxolan-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Aminooxolan-3-yl)but-3-yn-1-one can be compared with similar compounds such as:
But-3-yn-1-amine: This compound has a similar butyne moiety but lacks the oxolane ring.
But-3-yn-1-ol: This compound has a hydroxyl group instead of an amino group.
1-(4-Aminooxolan-3-yl)but-3-yn-1-amine: This compound has an additional amino group compared to this compound.
The uniqueness of this compound lies in its combination of an oxolane ring with an amino group and a butynone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h1,6-7H,3-5,9H2 |
InChI Key |
BVFWNZJSQJIERG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1COCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)

methanol](/img/structure/B13189738.png)


methanol](/img/structure/B13189756.png)


![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
